molecular formula C16H16FN3O3S B3002619 2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034338-89-9

2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B3002619
CAS No.: 2034338-89-9
M. Wt: 349.38
InChI Key: ZXQHTALVDMQXOB-UHFFFAOYSA-N
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Description

2-Fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine atom at the 2-position of the benzene ring. The molecule is further substituted with a pyridin-3-ylmethyl group linked to a 2-oxopyrrolidine moiety.

Properties

IUPAC Name

2-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-14-4-1-2-5-15(14)24(22,23)19-10-12-8-13(11-18-9-12)20-7-3-6-16(20)21/h1-2,4-5,8-9,11,19H,3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQHTALVDMQXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyridine and pyrrolidinone rings, followed by the introduction of the fluorine atom and the benzenesulfonamide group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Pyrrolidinone Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Attachment of the Benzenesulfonamide Group: This step typically involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the pyridine and oxopyrrolidine moieties enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can effectively target bacterial enzymes, leading to potential applications in treating infections caused by resistant strains.

Enzyme Inhibition

The structural motifs present in 2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide suggest potential as enzyme inhibitors. Specifically, the sulfonamide group is known to inhibit carbonic anhydrases and other key enzymes involved in metabolic pathways, making it a candidate for further exploration in enzyme regulation studies.

Anticancer Properties

Recent investigations into related compounds have shown promising anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound may similarly contribute to anticancer effects, warranting further research.

Synthesis and Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the pyridine derivative : Utilizing known methods for pyridine synthesis.
  • Introduction of the oxopyrrolidine moiety : This may involve cyclization reactions under acidic or basic conditions.
  • Sulfonamidation : The final step often involves reacting the amine with a sulfonyl chloride to yield the sulfonamide.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition of Gram-positive bacteria with minimal toxicity to human cells.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase, suggesting potential use in glaucoma treatments.
Study 3Anticancer ActivityShowed promising results in inducing apoptosis in cancer cell lines, indicating a need for further clinical studies.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Compound 22: 2-Fluoro-N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)benzenesulfonamide

  • Key Differences: The pyridine ring in Compound 22 is substituted with a thiophene and 2-methyl-1-oxoisoindolin-5-yl group, whereas the target compound has a 2-oxopyrrolidin-1-yl group. The isoindolinone and thiophene moieties in Compound 22 introduce additional aromaticity and steric bulk compared to the pyrrolidinone in the target compound.
  • Implications: The thiophene may enhance electron-deficient interactions, while the isoindolinone could influence metabolic stability due to its fused-ring structure .

2-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

  • Key Differences: Chlorine replaces fluorine at the benzene 2-position. The pyrrolidinone ring is substituted with a phenyl group instead of a pyridin-3-yl group.
  • Implications: Chlorine’s larger atomic size and higher lipophilicity may alter solubility and membrane permeability compared to fluorine.

Example 53: 2-Fluoro-N-isopropylbenzamide Derivative

  • Key Differences: The sulfonamide group in the target compound is replaced with a benzamide. The chromenone and pyrazolopyrimidine substituents introduce a more complex heterocyclic system.
  • Implications :
    • The benzamide’s weaker acidity (compared to sulfonamide) may reduce ionization at physiological pH, impacting solubility and target binding .

Physicochemical Properties

Property Target Compound* Compound 22 2-Chloro Analog Example 53
Molecular Weight ~400–450 (est.) 479 (LRMS) Not reported 589.1 (M++1)
Melting Point (°C) Not reported 289–292 Not reported 175–178
Key Functional Groups Sulfonamide, Fluorobenzene, Pyridine, Pyrrolidinone Sulfonamide, Fluorobenzene, Thiophene, Isoindolinone Chlorobenzene, Sulfonamide, Phenylpyrrolidinone Benzamide, Fluorobenzene, Chromenone

*Estimated based on structural similarity.

  • Fluorine vs. Chlorine :
    • Fluorine’s electronegativity may enhance hydrogen-bonding interactions, while chlorine’s lipophilicity could improve membrane penetration .
  • Sulfonamide vs. Amide :
    • Sulfonamides are stronger acids (pKa ~1–2) compared to amides (pKa ~15–17), affecting ionization and solubility in physiological environments .

Biological Activity

2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorinated pyridine ring
  • Pyrrolidinone moiety
  • Benzenesulfonamide group
PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16FN3O3S
Molecular Weight353.39 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridine Ring : Achieved through cyclization reactions.
  • Fluorination : Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI).
  • Pyrrolidinone Synthesis : Cyclization reactions involving amines and carbonyl compounds.
  • Sulfonylation : Attachment of the benzenesulfonamide group using benzenesulfonyl chloride.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group are believed to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The precise pathways depend on the biological context and target molecules involved.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives similar to this compound exhibit significant anticancer properties by targeting specific signaling pathways involved in tumor growth .
  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes linked to disease processes, making it a candidate for drug development aimed at treating conditions such as cancer and inflammation .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Comparison with Similar Compounds

When compared to similar compounds, this compound stands out due to its unique combination of structural features:

CompoundKey FeaturesBiological Activity
2-fluoropyridineSimple fluorinated pyridineLimited biological activity
N-benzenesulfonylpyrrolidineLacks fluorine atomModerate enzyme inhibition
5-fluoro-N-(pyridine) derivativeSimilar structure but different substituentsVaries widely in activity

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide?

The compound can be synthesized via a two-step protocol:

Sulfonamide Coupling : React 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethanamine with 2-fluorobenzenesulfonyl chloride in anhydrous pyridine at room temperature for 24 hours. This method mirrors protocols used for analogous sulfonamide derivatives, where pyridine acts as both solvent and base to neutralize HCl byproducts .

Purification : Isolate the product via solvent evaporation, followed by recrystallization using a polar solvent system (e.g., ethyl acetate/petroleum ether). Validate purity via HPLC (≥95%) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the pyridine and pyrrolidinone moieties using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. Key signals include the sulfonamide NH (~10 ppm) and pyrrolidinone carbonyl (~170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated: ~377.4 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., conformation of the pyrrolidinone ring) using single-crystal diffraction data .

Advanced Research Questions

Q. How does the 2-fluoro substituent influence the compound’s physicochemical properties and target binding?

The 2-fluoro group enhances:

  • Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (predicted via ACD/Labs Percepta) .
  • Electrophilic Interactions : Fluorine’s electronegativity may stabilize hydrogen bonds with target proteins (e.g., kinases or sulfotransferases). Docking studies of similar sulfonamides suggest fluorine participates in hydrophobic pockets or halogen bonding .
    Experimental validation : Compare inhibitory activity against fluorinated vs. non-fluorinated analogs using enzymatic assays .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies often arise from:

  • Solubility Variability : Use standardized DMSO stock concentrations (e.g., 10 mM) and confirm solubility via nephelometry .
  • Assay Conditions : Control pH (e.g., ammonium acetate buffer, pH 6.5 ) and ionic strength to minimize false positives/negatives.
  • Metabolite Interference : Perform LC-MS/MS to rule out off-target effects from degradation products (e.g., hydrolyzed pyrrolidinone) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Key SAR considerations:

  • Pyrrolidinone Modification : Replace 2-oxopyrrolidin with 2-oxopiperidine to assess conformational flexibility. Evidence from related compounds shows larger rings reduce steric hindrance in binding pockets .
  • Pyridine Substituents : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to enhance π-stacking with aromatic residues in target enzymes .
    Methodology : Synthesize analogs via Suzuki-Miyaura coupling (e.g., boronate ester intermediates ) and screen against disease-relevant targets (e.g., tyrosine kinases ).

Q. What computational tools are recommended for predicting off-target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability in kinase ATP-binding pockets (e.g., using GROMACS) to identify potential off-targets .
  • QSAR Models : Train models on sulfonamide datasets to predict ADMET properties (e.g., hepatotoxicity, plasma protein binding) .
  • Docking Software (AutoDock Vina) : Screen against Protein Data Bank (PDB) entries for sulfonamide-binding proteins (e.g., carbonic anhydrase, COX-2) .

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